alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine
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Overview
Description
Alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorinated cytosine base attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized through a reaction between a diol and an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Cytosine Base: The cytosine base is attached through a glycosylation reaction, where the dioxolane ring acts as the glycosyl donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the fluorinated cytosine base, using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a reduced cytosine derivative.
Substitution: Formation of substituted cytosine derivatives.
Scientific Research Applications
Alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in genetic research.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of these enzymes and subsequent disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Properties
CAS No. |
147060-42-2 |
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Molecular Formula |
C8H10FN3O4 |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2S,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
InChI Key |
RJKXXGNCKMQXTH-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](O1)CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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